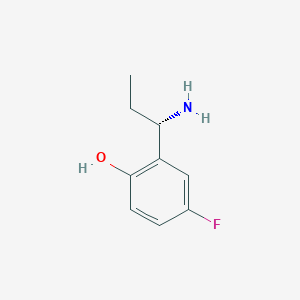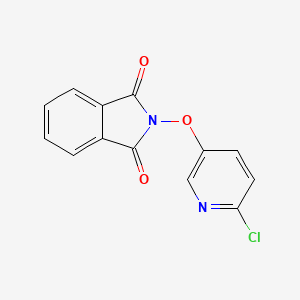
2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core structure with a 6-chloropyridin-3-yloxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridin-3-ol with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 6-chloropyridin-3-ol attacks the carbonyl carbon of isoindoline-1,3-dione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recycling and waste minimization are crucial aspects of industrial synthesis to ensure environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function . Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: The parent compound without the chloropyridinyl substituent.
6-Chloropyridin-3-ol: The precursor used in the synthesis of the target compound.
N-Substituted isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.
Uniqueness
2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C13H7ClN2O3 |
|---|---|
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
2-(6-chloropyridin-3-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-6-5-8(7-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
Clave InChI |
KRTQEHPQQZTSKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


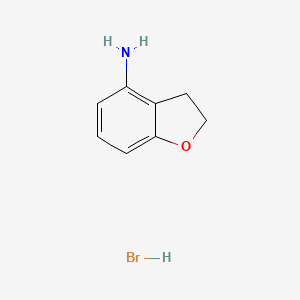
![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
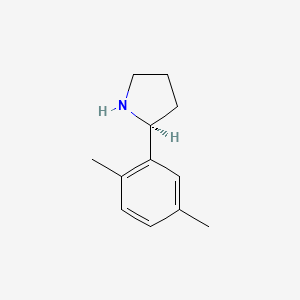

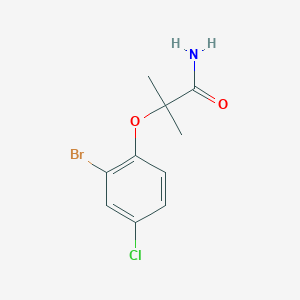

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
